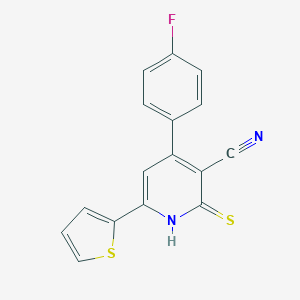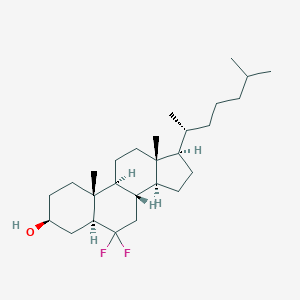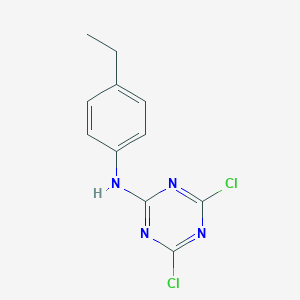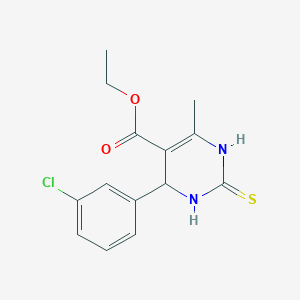
4-(4-fluorophenyl)-2-sulfanylidene-6-thiophen-2-yl-1H-pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-fluorophenyl)-2-sulfanylidene-6-thiophen-2-yl-1H-pyridine-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FST-100 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
作用机制
The mechanism of action of FST-100 is not fully understood, but studies have shown that it targets multiple signaling pathways involved in cancer cell growth and survival. FST-100 has been shown to inhibit the activity of AKT, a protein kinase that is commonly overexpressed in cancer cells and promotes cell survival and growth. FST-100 has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in cell survival and inflammation.
Biochemical and Physiological Effects:
Studies have shown that FST-100 has minimal toxicity towards normal cells, indicating its potential as a selective anti-cancer agent. FST-100 has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two key enzymes involved in the apoptotic process. FST-100 has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases, enzymes that degrade the extracellular matrix and promote tumor metastasis.
实验室实验的优点和局限性
One of the advantages of FST-100 is its potency and selectivity towards cancer cells. FST-100 has been shown to have IC50 values in the nanomolar range against various cancer cell lines, indicating its potential as a potent anti-cancer agent. However, one of the limitations of FST-100 is its poor solubility, which can limit its use in in vivo studies. Additionally, further studies are needed to determine the pharmacokinetic and pharmacodynamic properties of FST-100 in vivo.
未来方向
For the research on FST-100 include the development of more efficient synthesis methods and the optimization of its pharmacokinetic and pharmacodynamic properties for in vivo studies. Additionally, further studies are needed to determine the efficacy of FST-100 in animal models of cancer and to investigate its potential applications in other fields, such as inflammatory diseases and neurodegenerative disorders.
In conclusion, FST-100 is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of FST-100, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine the full potential of FST-100 in various fields.
合成方法
The synthesis of FST-100 involves a multi-step process that includes the reaction of 4-fluorobenzaldehyde with malononitrile to form 4-(4-fluorophenyl)-3-butene-2-one. This intermediate is then reacted with thiophene-2-carboxaldehyde in the presence of ammonium acetate to form 4-(4-fluorophenyl)-2-thiophen-2-yl-3-buten-2-one. The final step involves the reaction of this intermediate with elemental sulfur and ammonium acetate to form FST-100.
科学研究应用
FST-100 has been studied extensively for its potential applications in various fields. One of the most promising applications of FST-100 is in the field of cancer research. Studies have shown that FST-100 has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and liver cancer. FST-100 has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in preclinical studies.
属性
IUPAC Name |
4-(4-fluorophenyl)-2-sulfanylidene-6-thiophen-2-yl-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2S2/c17-11-5-3-10(4-6-11)12-8-14(15-2-1-7-21-15)19-16(20)13(12)9-18/h1-8H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQQECBHJWPMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C(=S)N2)C#N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50410110 |
Source


|
| Record name | AC1NPSRD | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50410110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-2-sulfanylidene-6-thiophen-2-yl-1H-pyridine-3-carbonitrile | |
CAS RN |
6926-89-2 |
Source


|
| Record name | AC1NPSRD | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50410110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine](/img/structure/B219992.png)


![4-[2-(3-Thienyl)ethenyl]pyridine](/img/structure/B220037.png)



![4-[3-(4-Chloro-phenyl)-3-oxo-propenylamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide](/img/structure/B220083.png)
![3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B220089.png)


![2-({[(3-Chlorophenyl)carbonyl]carbamothioyl}amino)-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B220134.png)

